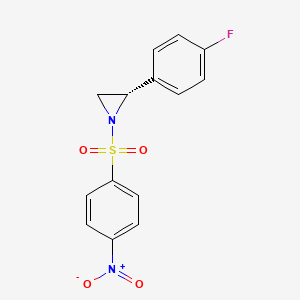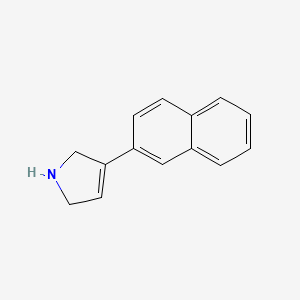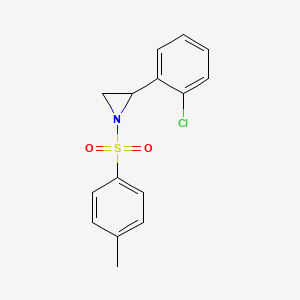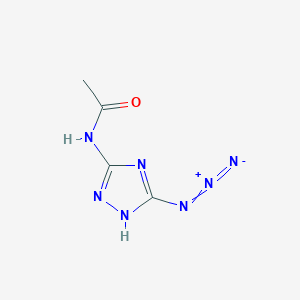
(2S)-2-(4-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(4-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive This compound is characterized by the presence of a fluorophenyl group and a nitrobenzene sulfonyl group attached to the aziridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 4-fluoroaniline and 4-nitrobenzenesulfonyl chloride.
Formation of Aziridine Ring: The aziridine ring is formed through a cyclization reaction. This can be achieved by reacting 4-fluoroaniline with an appropriate aziridination reagent, such as a sulfonium salt or a halogenating agent, under controlled conditions.
Introduction of Nitrobenzene Sulfonyl Group: The nitrobenzene sulfonyl group is introduced by reacting the aziridine intermediate with 4-nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(2S)-2-(4-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of substituted amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The fluorophenyl group can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reaction conditions typically involve mild temperatures and solvents such as dichloromethane or ethanol.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted amines with varying functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized fluorophenyl derivatives.
科学的研究の応用
(2S)-2-(4-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers and coatings.
Chemical Biology: It can be used as a probe to study biological processes involving aziridine-containing molecules.
Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
作用機序
The mechanism of action of (2S)-2-(4-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine involves its interaction with molecular targets through its reactive aziridine ring. The strained ring structure allows it to form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This can lead to the inhibition of enzyme activity or the modification of genetic material, depending on the specific target and context.
類似化合物との比較
Similar Compounds
(2S)-2-(4-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine: Similar structure with a chlorine atom instead of a fluorine atom.
(2S)-2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine: Similar structure with a methyl group instead of a fluorine atom.
(2S)-2-(4-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine: Similar structure with a bromine atom instead of a fluorine atom.
Uniqueness
The uniqueness of (2S)-2-(4-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine lies in the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and interactions with biological targets. Fluorine atoms are known to enhance the metabolic stability of compounds and improve their binding affinity to specific targets, making this compound particularly valuable in medicinal chemistry and drug design.
特性
CAS番号 |
718604-36-5 |
|---|---|
分子式 |
C14H11FN2O4S |
分子量 |
322.31 g/mol |
IUPAC名 |
(2S)-2-(4-fluorophenyl)-1-(4-nitrophenyl)sulfonylaziridine |
InChI |
InChI=1S/C14H11FN2O4S/c15-11-3-1-10(2-4-11)14-9-16(14)22(20,21)13-7-5-12(6-8-13)17(18)19/h1-8,14H,9H2/t14-,16?/m1/s1 |
InChIキー |
FAYBCKDVSNLQEF-IURRXHLWSA-N |
異性体SMILES |
C1[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |
正規SMILES |
C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide](/img/structure/B15159786.png)

![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one](/img/structure/B15159794.png)
![1-[2-(2-Nitrophenyl)ethenyl]azulene](/img/structure/B15159798.png)
![2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene](/img/structure/B15159803.png)

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate;hydrochloride](/img/structure/B15159809.png)

![N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15159834.png)
![Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]-](/img/structure/B15159856.png)
![3-[(Diphenylphosphanyl)methyl]pyridine](/img/structure/B15159858.png)
